molecular formula C14H10Cl2O3 B6406627 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261892-77-6

5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406627
CAS RN: 1261892-77-6
M. Wt: 297.1 g/mol
InChI Key: MHPSBFBKHBHUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid (5C3C5MPBA) is an aromatic acid with a variety of uses in scientific research. It is a white powder with a melting point of 123-125°C and a purity of 95%. 5C3C5MPBA has been used in a number of lab experiments, and is a useful reagent for a variety of scientific research applications.

Scientific Research Applications

5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has a variety of uses in scientific research. It is used as a reagent in organic synthesis for the preparation of compounds such as 5-chloro-3-(2-chloro-5-methoxyphenyl)benzene and 5-chloro-3-(2-chloro-5-methoxyphenyl)benzamide. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals and other drugs.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed that the acid acts as a proton donor, donating a proton to the substrate molecules in order to facilitate the reaction. Additionally, the acid may act as an electron acceptor, accepting electrons from the substrate molecules in order to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% are not well understood. However, it is believed that the acid may act as an inhibitor of certain enzymes and proteins, as well as a modulator of certain biochemical pathways. Additionally, the acid may act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and easy to obtain reagent. Additionally, the acid is stable and can be stored for long periods of time without degradation. The main limitation of using 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is not very soluble in water and other solvents, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% research. One potential direction is to investigate the acid’s potential as an inhibitor of certain enzymes and proteins. Additionally, further research could be done to investigate the acid’s potential as an antioxidant and its ability to modulate certain biochemical pathways. Additionally, further research could be done to investigate the acid’s potential uses in the synthesis of pharmaceuticals and other drugs. Finally, further research could be done to investigate the acid’s potential uses in the synthesis of polymers and other materials.

Synthesis Methods

5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic acid, 95% can be synthesized in a number of different ways. One method is to use 3-chloro-5-methoxybenzoic acid as a starting material, and then to react it with a chlorinating agent such as chlorine gas or thionyl chloride. Another method is to use the reaction of 2-chloro-5-methoxybenzaldehyde with 3-chloro-5-methoxybenzoic acid in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

3-chloro-5-(2-chloro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSBFBKHBHUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691032
Record name 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-77-6
Record name 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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